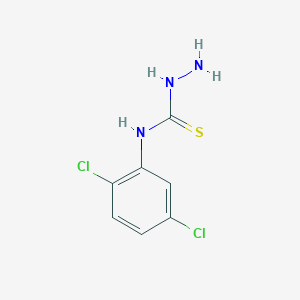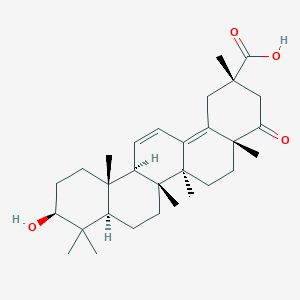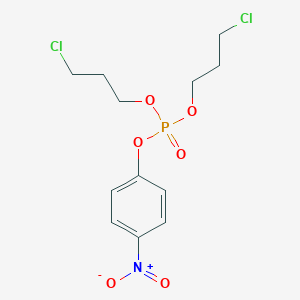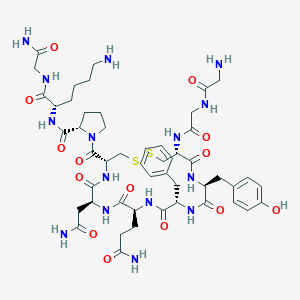
2-amino-9-isopentyl-5H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-isopentyl-5H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biological systems Purines are essential components of nucleotides, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Amination: The amino group at the 2-position can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-isopentyl-5H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-amino-9-isopentyl-5H-purin-6(9H)-one may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-amino-9-isopentyl-5H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base essential for nucleic acid structure.
Caffeine: A well-known stimulant with a purine structure.
Uniqueness
2-amino-9-isopentyl-5H-purin-6(9H)-one is unique due to its isopentyl side chain, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
15065-50-6 |
|---|---|
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-amino-9-(3-methylbutyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16) |
Clave InChI |
LGASYJGMKSUBQI-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C=NC2C1=NC(=NC2=O)N |
SMILES canónico |
CC(C)CCN1C=NC2=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)








![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
